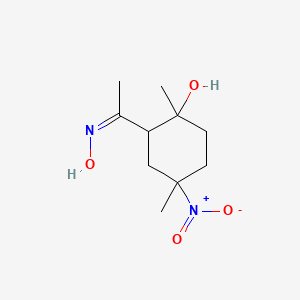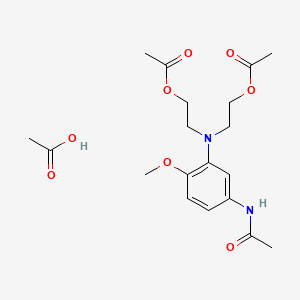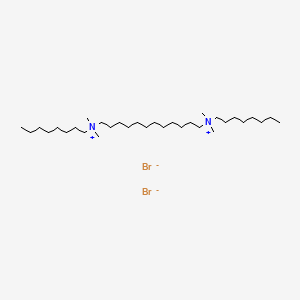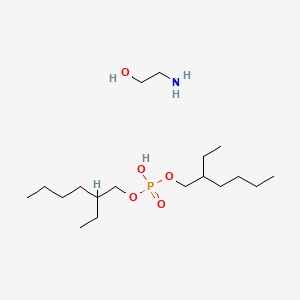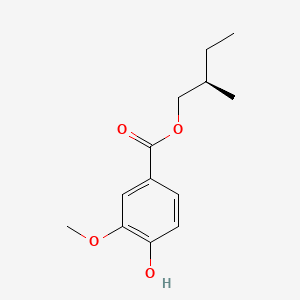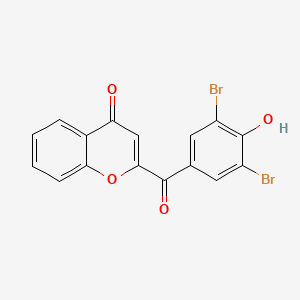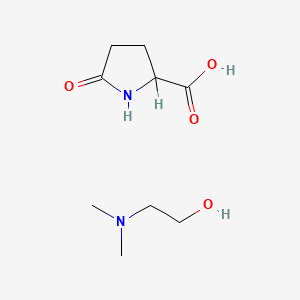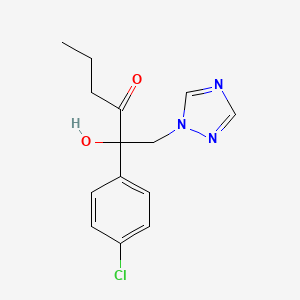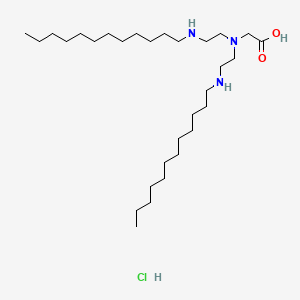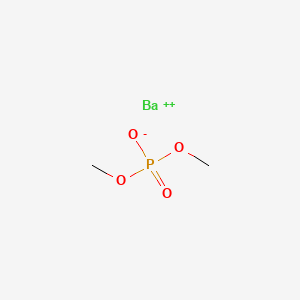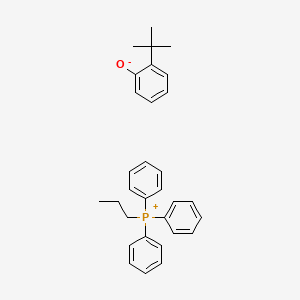
2-tert-butylphenolate;triphenyl(propyl)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-butylphenolate;triphenyl(propyl)phosphanium is a compound that combines the properties of both phenolate and phosphonium salts
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butylphenolate;triphenyl(propyl)phosphanium typically involves the reaction of 2-tert-butylphenol with triphenyl(propyl)phosphonium bromide. The reaction is carried out in an organic solvent such as chloroform or ethyl acetate under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-tert-butylphenolate;triphenyl(propyl)phosphanium undergoes various chemical reactions, including:
Oxidation: The phenolate group can be oxidized to form quinones.
Reduction: The phosphonium group can be reduced to form phosphines.
Substitution: Both the phenolate and phosphonium groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under mild to moderate temperature conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include quinones, phosphines, and substituted phenolates and phosphonium salts .
Scientific Research Applications
2-tert-butylphenolate;triphenyl(propyl)phosphanium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-tert-butylphenolate;triphenyl(propyl)phosphanium involves its interaction with molecular targets such as enzymes and receptors. The phenolate group can form hydrogen bonds and electrostatic interactions, while the phosphonium group can participate in nucleophilic attacks and redox reactions. These interactions can modulate the activity of target molecules and pathways, leading to various biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
2-tert-butylphenol: A phenol derivative with similar structural features but lacking the phosphonium group.
Triphenylphosphine: A phosphine compound with similar reactivity but lacking the phenolate group.
Triphenyl(propyl)phosphonium bromide: A phosphonium salt with similar properties but without the phenolate group.
Uniqueness
2-tert-butylphenolate;triphenyl(propyl)phosphanium is unique due to its combination of phenolate and phosphonium functionalities, which allows it to participate in a wide range of chemical reactions and applications. This dual functionality makes it a versatile compound in both research and industrial settings .
Properties
CAS No. |
94231-19-3 |
|---|---|
Molecular Formula |
C31H35OP |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
2-tert-butylphenolate;triphenyl(propyl)phosphanium |
InChI |
InChI=1S/C21H22P.C10H14O/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;1-10(2,3)8-6-4-5-7-9(8)11/h3-17H,2,18H2,1H3;4-7,11H,1-3H3/q+1;/p-1 |
InChI Key |
YGPWJXCXHWEDFN-UHFFFAOYSA-M |
Canonical SMILES |
CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CC(C)(C)C1=CC=CC=C1[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


